molecular formula C9H9BrF3NO B13559887 (2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL

(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL

Cat. No.: B13559887
M. Wt: 284.07 g/mol
InChI Key: QLKALAKJZYWCAZ-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of bromine and trifluoromethyl groups on the aromatic ring, along with an amino alcohol moiety, makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Amino Alcohol Formation: The amino alcohol moiety can be synthesized through the reduction of a corresponding nitro compound or by direct amination of an epoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. Catalysts and reagents are chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino alcohol group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro precursor can be reduced to form the amino alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its bioactive functional groups.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL is unique due to its chiral center and the combination of bromine and trifluoromethyl groups, which provide distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

(2S)-2-amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9BrF3NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

QLKALAKJZYWCAZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@@H](CO)N)Br

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CO)N)Br

Origin of Product

United States

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